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molecular formula C9H13N3O B8750087 3-piperazin-1-yl-1H-pyridin-2-one

3-piperazin-1-yl-1H-pyridin-2-one

Cat. No. B8750087
M. Wt: 179.22 g/mol
InChI Key: DZYDWPQVEOOWGX-UHFFFAOYSA-N
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Patent
US08354403B2

Procedure details

To a 10 mL round bottomed flask was added 10 mg (0.009 mmol) of 10% palladium on activated carbon which was then flushed with nitrogen. Next, a solution of 0.090 (0.22 mmol) of benzyl 4-[2-(benzyloxy)pyridin-3-yl]piperazine-1-carboxylate from Step A above in 4 mL of methanol was added and the resulting mixture was placed under an atmosphere of hydrogen gas at atmospheric pressure for 3 h. The reaction was then flushed with nitrogen and filtered through a pad of Celite®. The pad was washed with methanol and the combined organics were evaporated to dryness to afford the title compound as a clear gum (0.035 g, 88%). LC-MS: m/z (ES) 180.1 (MH)+.
[Compound]
Name
0.090
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Name
benzyl 4-[2-(benzyloxy)pyridin-3-yl]piperazine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:14]([N:15]2[CH2:20][CH2:19][N:18](C(OCC3C=CC=CC=3)=O)[CH2:17][CH2:16]2)=[CH:13][CH:12]=[CH:11][N:10]=1)C1C=CC=CC=1>[Pd].CO>[N:15]1([C:14]2[C:9](=[O:8])[NH:10][CH:11]=[CH:12][CH:13]=2)[CH2:16][CH2:17][NH:18][CH2:19][CH2:20]1

Inputs

Step One
Name
0.090
Quantity
0.22 mmol
Type
reactant
Smiles
Name
benzyl 4-[2-(benzyloxy)pyridin-3-yl]piperazine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=NC=CC=C1N1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
The reaction was then flushed with nitrogen
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite®
WASH
Type
WASH
Details
The pad was washed with methanol
CUSTOM
Type
CUSTOM
Details
the combined organics were evaporated to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1(CCNCC1)C=1C(NC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.035 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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